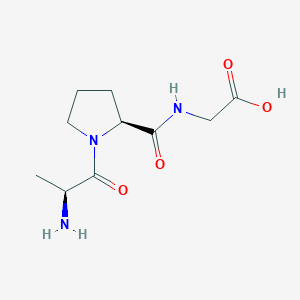

H-Ala-pro-gly-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTHTQWIQKEDEH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Ala Pro Gly Oh and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, has become the cornerstone of modern peptide synthesis. wikipedia.org The method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing of the resin-bound peptide. bachem.compeptide.com The synthesis of H-Ala-Pro-Gly-OH via SPPS proceeds from the C-terminus (Glycine) to the N-terminus (Alanine). wikipedia.org

The success of SPPS relies on the use of temporary protecting groups for the α-amino group of the incoming amino acid and more permanent protecting groups for reactive side chains. peptide.com Two dominant strategies are employed: the Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-Butoxycarbonyl/benzyl (B1604629) (Boc/Bzl) chemistries. biosynth.com

The Fmoc/tBu strategy is considered an orthogonal system, where the protecting groups are removed under different chemical conditions. peptide.combiosynth.com The Nα-Fmoc group is labile to mild basic conditions (typically a solution of piperidine (B6355638) in a polar aprotic solvent like DMF), while the side-chain protecting groups (like tBu) and the resin linkage are cleaved by strong acid (typically Trifluoroacetic acid, TFA). peptide.comcreative-peptides.com

Synthesis of this compound using Fmoc/tBu Chemistry:

Resin Loading: Fmoc-Gly-OH is attached to a suitable resin (e.g., Wang resin).

Fmoc Deprotection: The resin is treated with a piperidine/DMF solution to remove the Fmoc group from Glycine (B1666218), yielding a free N-terminal amine.

Coupling: Fmoc-Pro-OH is activated by a coupling reagent and added to the resin to form the Fmoc-Pro-Gly-resin.

Fmoc Deprotection: The Fmoc group is removed from Proline.

Coupling: Fmoc-Ala-OH is activated and coupled to the resin-bound dipeptide to form Fmoc-Ala-Pro-Gly-resin.

Final Deprotection & Cleavage: The N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and the side-chain protecting groups (if any) are removed simultaneously using a strong acid cocktail, typically containing TFA.

The Boc/Bzl strategy is a quasi-orthogonal system where both protecting groups are acid-labile but are removed using acids of different strengths. peptide.combiosynth.com The Nα-Boc group is removed with a moderately strong acid (e.g., 50% TFA in Dichloromethane, DCM), while the benzyl-based side-chain protecting groups and the resin linkage require a very strong acid, such as anhydrous Hydrogen Fluoride (HF). peptide.com

Synthesis of this compound using Boc/Bzl Chemistry:

Resin Loading: Boc-Gly-OH is attached to a suitable resin (e.g., Merrifield resin).

Boc Deprotection: The resin is treated with TFA/DCM to remove the Boc group.

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base like Diisopropylethylamine (DIEA). peptide.com

Coupling: Boc-Pro-OH is activated and coupled to form Boc-Pro-Gly-resin.

Deprotection & Neutralization: The cycle is repeated for the Proline residue.

Coupling: Boc-Ala-OH is coupled to the dipeptide.

Final Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Deprotection Conditions | Mild base (e.g., Piperidine) | Moderate acid (e.g., TFA) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |

| Orthogonality | Fully Orthogonal peptide.com | Quasi-Orthogonal peptide.com |

| Common Applications | General peptide synthesis, acid-sensitive peptides biosynth.com | Hydrophobic peptides, synthesis of peptide thioesters biosynth.com |

The formation of the peptide bond between two amino acids requires the activation of the C-terminal carboxyl group of the incoming amino acid. creative-peptides.com The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. bachem.com For the Ala-Pro-Gly sequence, the formation of the Pro-Gly bond is generally efficient. However, coupling the subsequent Alanine (B10760859) to the N-terminus of Proline can sometimes be challenging due to the secondary amine nature of Proline.

Common classes of coupling reagents include carbodiimides and phosphonium/aminium salts. creative-peptides.compeptide.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective and widely used. peptide.comamericanpeptidesociety.org They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and improve coupling efficiency. bachem.comamericanpeptidesociety.org DIC is preferred in SPPS because its urea (B33335) byproduct is soluble, unlike that of DCC. peptide.com

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are highly efficient and lead to rapid coupling times. bachem.compeptide.com They are pre-activated forms of HOBt (or its aza-derivative, HOAt, in the case of HATU) and are very popular in automated peptide synthesis. bachem.com

For difficult couplings, such as those involving sterically hindered amino acids or aggregation-prone sequences, more potent activators like COMU (based on Oxyma Pure) may be employed. bachem.com The reaction conditions, including solvent (typically DMF or NMP), temperature, and reaction time, must be optimized to ensure the complete formation of each peptide bond in the this compound sequence.

The choice of solid support is dictated by the desired C-terminal functionality and the protecting group strategy. peptide.com For the synthesis of this compound, which has a C-terminal carboxylic acid, specific resins are required. biotage.com

For Fmoc Chemistry: Wang resin is the most common choice for producing C-terminal peptide acids. biotage.comchempep.com The peptide is linked to the resin via a benzyl ester bond that is readily cleaved by TFA. chempep.com 2-Chlorotrityl chloride (2-CTC) resin is another option that allows for cleavage under very mild acidic conditions, which is useful for producing protected peptide fragments. chempep.comnih.gov

For Boc Chemistry: Merrifield resin is the classic support, where the first amino acid is attached as a benzyl ester. chempep.com Cleavage requires strong acids like HF. PAM resin is a modified version of Merrifield resin that offers greater stability to the repeated TFA deprotection steps. peptide.com

The cleavage procedure involves treating the final peptide-resin with a specific acid cocktail. bachem.com This cocktail not only contains the cleaving acid (e.g., TFA or HF) but also "scavengers" such as water, triisopropylsilane (B1312306) (TIS), or dithiothreitol (B142953) (DTT). These scavengers trap the reactive carbocations generated from the cleavage of protecting groups, preventing unwanted side reactions with sensitive amino acid residues like Tryptophan or Methionine. peptide.com

| Resin Name | Chemistry | C-Terminal Product | Cleavage Condition |

| Wang Resin | Fmoc | Acid | 95% TFA biotage.comchempep.com |

| 2-Chlorotrityl Resin | Fmoc | Acid / Protected Acid | Mildly acidic (e.g., dilute TFA) chempep.com |

| Merrifield Resin | Boc | Acid | Anhydrous HF chempep.com |

| Rink Amide Resin | Fmoc | Amide | 95% TFA chempep.comnih.gov |

Solution-Phase Peptide Synthesis Approaches

Before the advent of SPPS, peptides were synthesized exclusively in solution, a method now referred to as Solution-Phase Peptide Synthesis (LPPS). bachem.com This approach involves coupling amino acids or peptide fragments in a suitable solvent. creative-peptides.com After each step, the product must be purified, often by crystallization or chromatography, before proceeding to the next coupling.

For a short peptide like this compound, a stepwise approach can be used. For example, Boc-Pro-OH and H-Gly-OMe (glycine methyl ester) can be coupled using DCC/HOBt. The resulting dipeptide ester, Boc-Pro-Gly-OMe, is purified and the Boc group is removed. The resulting H-Pro-Gly-OMe is then coupled with Boc-Ala-OH. Finally, the Boc group and the methyl ester are removed through acidolysis and saponification, respectively, to yield the final tripeptide. While LPPS can be more labor-intensive for long peptides, it is highly scalable and remains relevant for the large-scale industrial production of shorter peptides. creative-peptides.com

Chemoenzymatic Synthesis of this compound

Chemoenzymatic Peptide Synthesis (CEPS) is an alternative methodology that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govnih.gov This approach offers several advantages, including high stereoselectivity (avoiding racemization), mild reaction conditions (aqueous media, neutral pH), and the potential for reduced reliance on protecting groups. nih.govqyaobio.com

The synthesis can be controlled either thermodynamically or kinetically. qyaobio.com In a kinetically controlled approach, an activated amino acid ester (e.g., Ala-OMe) serves as the acyl donor, and a protease (like papain or subtilisin) catalyzes its transfer to the amino group of the nucleophile (e.g., H-Pro-Gly-OH). nih.gov By carefully selecting the enzyme and optimizing reaction conditions such as pH and solvent, the natural hydrolytic activity of the protease can be suppressed in favor of peptide bond formation (aminolysis). qyaobio.com This method represents a greener and more efficient route for specific peptide sequences, although its broader applicability can be limited by enzyme specificity and the need for process optimization. nih.govqyaobio.com

Directed Chemical Modifications and Derivatization

Once synthesized, this compound can undergo further chemical modifications. A notable reaction is the intramolecular cyclization to form a cyclic dipeptide, also known as a diketopiperazine (DKP). Research has shown that tripeptides with the sequence X-Pro/Hyp-Gly can be efficiently converted into cyclo(X-Pro/Hyp) upon heating, with the concomitant release of the C-terminal Glycine residue. acs.orgacs.org

In the case of this compound, heating in an aqueous buffer (e.g., sodium acetate (B1210297) at pH 4.8-7.2 and temperatures of 85-100°C) can induce an intramolecular attack of the N-terminal amine of Alanine onto the carbonyl group of the Pro-Gly peptide bond. acs.orgacs.org This leads to the formation of the stable six-membered ring of cyclo(Ala-Pro) and the cleavage of Glycine. acs.org This reaction is a key pathway in the thermal degradation of such tripeptides and is a method for the directed synthesis of specific diketopiperazines. acs.org

N-Terminal and C-Terminal Derivatization Strategies

Modifications at the N-terminus and C-terminus of peptides like this compound are fundamental strategies to enhance their stability, modulate their biological activity, and introduce labels for analytical purposes.

N-terminal derivatization often involves acylation, such as acetylation, which neutralizes the positive charge of the N-terminal amine and can increase the peptide's resistance to degradation by aminopeptidases. nih.gov Another important N-terminal modification is the attachment of fluorescent labels, which is invaluable for studying peptide localization and interactions. nih.govbiosyntan.de The choice of labeling strategy depends on the peptide sequence; for instance, selective N-terminal labeling can be challenging in the presence of other reactive amine groups, such as the side chain of lysine (B10760008). altabioscience.com To address this, specific peptide tag sequences can be introduced to direct the modification to the N-terminus. For example, a Gly-His tag has been shown to facilitate highly selective N-terminal acylation. researchgate.netnih.gov

C-terminal modifications are equally important. Amidation is a common strategy to neutralize the negative charge of the C-terminal carboxyl group, which can prevent unwanted interactions and increase metabolic stability. google.com Esterification of the C-terminus is another key derivatization, often employed to create prodrugs with improved membrane permeability. nih.govysu.amumn.edu A mild and efficient method for the direct conversion of resin-bound peptides to their C-terminal esters involves treatment with anhydrous HCl in various alcohols. ysu.am

The following table summarizes common terminal derivatization strategies:

| Modification | Terminus | Purpose | Example Reagent/Method |

| Acetylation | N-terminus | Increase stability, mimic proteins | Acetic anhydride |

| Fluorescent Labeling | N-terminus | Visualization, binding studies | Fluorescein isothiocyanate (FITC) |

| Amidation | C-terminus | Neutralize charge, increase stability | Enzymatic (e.g., Carboxypeptidase Y) |

| Esterification | C-terminus | Improve membrane permeability | Anhydrous HCl in alcohol |

Side-Chain Modifications of Alanine and Proline Residues

Modification of the side-chains of alanine and proline residues within the this compound sequence allows for the introduction of diverse functionalities and the fine-tuning of the peptide's conformational properties.

The side-chain of alanine, a methyl group, is generally considered non-polar and less reactive. americanpeptidesociety.org However, recent advances have enabled the direct functionalization of the alanine side-chain. One such method involves a histidine-directed β-C(sp3)-H arylation, which allows for the modification of alanine residues at various positions within a peptide chain. nih.gov Another approach utilizes a ligand-enabled, bidentate auxiliary-assisted β-C(sp3)–H arylation to specifically modify alanine at the C-terminus of peptides. acs.org These methods open up possibilities for conjugating various functional molecules to the alanine side-chain.

Proline offers a unique cyclic side-chain that imparts significant conformational constraints on the peptide backbone. A powerful strategy for modifying the proline side-chain is known as "proline editing." sci-hub.senih.govacs.org This technique involves the incorporation of hydroxyproline (B1673980) (Hyp) into the peptide sequence during solid-phase peptide synthesis (SPPS). The hydroxyl group of the Hyp residue can then be stereospecifically modified to introduce a wide range of functional groups, including halogens, azides, and alkynes. nih.govacs.org These modifications can be used to create peptides with altered conformations or to introduce handles for bioorthogonal conjugation reactions. nih.govacs.org Furthermore, synthetic proline analogs with substitutions at various positions on the ring have been developed to induce preferences for specific cis/trans-amide bond isomers. thieme-connect.de

The table below outlines key side-chain modification strategies for alanine and proline:

| Amino Acid | Modification Strategy | Description |

| Alanine | β-C(sp3)–H Arylation | Direct functionalization of the methyl side-chain, often directed by an adjacent residue like histidine. |

| Proline | Proline Editing | Incorporation of hydroxyproline followed by post-synthetic modification of the hydroxyl group. |

| Proline | Use of Synthetic Analogs | Incorporation of pre-modified proline derivatives with substitutions on the pyrrolidine (B122466) ring. |

Bioconjugation Techniques for this compound

Bioconjugation is the covalent attachment of a molecule, such as a drug, a fluorescent probe, or a polymer, to a peptide like this compound. This process is essential for creating advanced therapeutic and diagnostic agents.

A prominent bioconjugation method is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). bachem.combachem.comnih.govmolchanges.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying peptides. To utilize this chemistry, one of the components (either the peptide or the molecule to be conjugated) must contain an azide (B81097) group, while the other contains a terminal alkyne. These functional groups can be introduced into the peptide sequence through modified amino acids.

Another powerful bioconjugation technique is the thiol-ene reaction. nih.govrsc.orgnih.govrsc.orgresearchgate.net This reaction involves the radical-mediated addition of a thiol (from a cysteine residue, for example) to an alkene (an "ene"). nih.gov The thiol-ene reaction is characterized by its high efficiency, selectivity, and tolerance of various functional groups, and it can be initiated by light (photoactivated). rsc.orgrsc.org This method provides a robust way to link molecules to peptides containing a cysteine residue or other thiol-bearing moieties.

The following table compares these two key bioconjugation techniques:

| Technique | Reactive Groups | Key Features |

| Click Chemistry (CuAAC) | Azide and Alkyne | High efficiency, high specificity, requires a copper catalyst. bachem.combachem.com |

| Thiol-Ene Reaction | Thiol and Alkene | Radical-mediated, high functional group tolerance, can be photoinitiated. nih.govrsc.org |

Cyclization Strategies Involving this compound or its Fragments

Cyclization is a crucial strategy for transforming linear peptides into more rigid, conformationally defined structures. Cyclic peptides often exhibit enhanced metabolic stability and receptor binding affinity. biosyn.comresearchgate.net For a tripeptide like this compound, cyclization typically involves forming a peptide bond between the N-terminal amine of alanine and the C-terminal carboxyl group of glycine, a process known as head-to-tail cyclization. biosyn.comnih.gov

The synthesis of cyclic peptides can be performed either in solution or on a solid support (on-resin). nih.govresearchgate.net Solution-phase cyclization is often carried out under high dilution to favor intramolecular cyclization over intermolecular dimerization or oligomerization. biotage.com On-resin cyclization offers the advantage of simplified purification, as excess reagents can be easily washed away. biotage.combiotage.com However, the efficiency of on-resin cyclization can be influenced by factors such as resin loading and the flexibility of the peptide chain. biotage.com

Various chemical methods can be employed to facilitate the lactamization (amide bond formation) required for cyclization. These include the use of standard peptide coupling reagents. nih.gov Additionally, bioconjugation chemistries can be adapted for cyclization. For instance, click chemistry can be used to form a triazole bridge between the side-chains of two appropriately modified amino acids within the peptide, creating a cyclic structure. bachem.combachem.comresearchgate.net Similarly, the thiol-ene reaction can be used for peptide macrocyclization. nih.gov

Enzymatic methods are also emerging as powerful tools for peptide cyclization. Asparaginyl endopeptidases, for example, can catalyze the efficient backbone cyclization of linear peptide precursors. anu.edu.au

The table below summarizes different cyclization approaches:

| Cyclization Approach | Description | Advantages | Challenges |

| Solution-Phase Lactamization | Head-to-tail cyclization of the linear peptide in solution. | Well-established method. | Requires high dilution to avoid polymerization. |

| On-Resin Lactamization | Cyclization of the peptide while still attached to the solid support. | Simplified purification. | Can be sterically hindered, influenced by resin loading. biotage.com |

| Click Chemistry Cyclization | Formation of a triazole bridge between modified side-chains. | High efficiency and specificity. bachem.combachem.com | Requires incorporation of azide- and alkyne-containing amino acids. |

| Enzymatic Cyclization | Use of enzymes like asparaginyl endopeptidase to catalyze cyclization. anu.edu.au | High specificity and mild reaction conditions. | Substrate sequence specificity can be a limitation. |

Conformational Analysis and Structural Characterization of H Ala Pro Gly Oh

Spectroscopic Probes of Peptide Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of peptides at an atomic level in solution. chemrxiv.org It provides information about the local environment of individual atoms and the through-bond and through-space interactions between them, which are crucial for defining the peptide's conformation. chemrxiv.orguzh.ch

The conformation of a peptide backbone is largely defined by the torsion angles phi (φ) and psi (ψ) for each amino acid residue. libretexts.org These angles describe the rotation around the N-Cα and Cα-C bonds, respectively. libretexts.org One-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in determining these angles. chemrxiv.org

The ³J(HNα) coupling constant, which can be measured from 1D ¹H NMR spectra, is related to the phi (φ) torsion angle through the Karplus equation. chemrxiv.org This relationship allows for the estimation of the φ angle for each non-proline residue. For the tripeptide H-Ala-Pro-Gly-OH, this would apply to the alanine (B10760859) and glycine (B1666218) residues.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances to specific amino acid residues within the peptide sequence. uzh.ch More advanced 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons that are close in space, even if they are far apart in the sequence. chemrxiv.orguzh.ch These through-space contacts, known as Nuclear Overhauser Effects (NOEs), are distance-dependent and can be used to determine both φ and ψ angles. uzh.ch For instance, the presence of a strong NOE between the Hα of a residue and the Hδ of a subsequent proline residue is indicative of a trans conformation of the X-Pro peptide bond, while a strong NOE between the Hα of the preceding residue and the Hα of proline suggests a cis conformation. chemrxiv.org

Solid-state NMR (ssNMR) has also been successfully applied to determine the torsion angles of peptides like Ala-Pro-Gly. ebi.ac.uknih.gov Techniques such as two-dimensional spin diffusion under off-magic angle spinning (OMAS) and Rotational Echo Double Resonance (REDOR) have been used to determine the (φ, ψ) torsion angles for each residue with a high degree of accuracy. nih.gov For a similar peptide, (Ala-Gly-Gly)₁₀, the torsion angles were determined to be approximately (-90°, 150°), corresponding to a 3₁-helix conformation. nih.gov

| NMR Parameter | Technique | Structural Information Derived | Applicable Residues in this compound |

|---|---|---|---|

| ³J(HNα) coupling constant | 1D ¹H NMR | Phi (φ) torsion angle | Alanine, Glycine |

| NOE intensities | 2D NOESY/ROESY | Interproton distances, Phi (φ) and Psi (ψ) torsion angles, cis/trans isomerism of Proline bond | Alanine, Proline, Glycine |

| Chemical Shift Anisotropy (CSA) | Solid-State NMR | Torsion angles | Alanine, Proline, Glycine |

| Dipolar Couplings | Solid-State NMR (e.g., REDOR) | Internuclear distances, Torsion angles | Alanine, Proline, Glycine |

Intramolecular hydrogen bonds are critical in stabilizing specific peptide conformations, such as β-turns and γ-turns. mdpi.com These bonds typically form between the carbonyl oxygen of one residue and the amide proton of another. NMR spectroscopy can be used to identify the presence of these hydrogen bonds. Amide protons involved in hydrogen bonding are shielded from the solvent and therefore exhibit slower exchange rates with deuterium (B1214612) when the peptide is dissolved in D₂O. chemrxiv.org This slow exchange can be monitored by NMR. Furthermore, the temperature coefficient of the amide proton chemical shift can also indicate hydrogen bonding; a smaller temperature coefficient suggests that the proton is involved in a hydrogen bond. tandfonline.com

In peptides containing a Pro-Gly sequence, there is a known propensity to form β-hairpin turns. acs.orgnih.gov These turns are a common type of non-regular secondary structure. The presence of a Pro-Ala sequence can also induce turn-like structures. mdpi.com For this compound, the potential for a β-turn involving the Pro-Gly motif or a γ-turn involving other residues can be investigated. For instance, a study on ferrocene (B1249389) conjugates with Ala-Pro dipeptides revealed the formation of a seven-membered ring (γ-turn) stabilized by an intramolecular hydrogen bond. acs.org The analysis of NOE patterns can reveal the specific residues involved in these turns. rsc.org For example, a β-turn is a four-residue structure, and specific NOEs between residues i and i+3 can confirm its presence.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a highly sensitive technique used to investigate the secondary structure of peptides and proteins. acs.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. nih.gov The resulting CD spectrum in the far-ultraviolet region (180-250 nm) is characteristic of the peptide's secondary structure content, such as α-helices, β-sheets, β-turns, and random coils. acs.orgutexas.edu

For a small peptide like this compound, the CD spectrum can reveal the presence of ordered structures like β-turns. subr.edu Different types of β-turns have distinct CD signatures. For example, a classic type I β-turn often shows a positive band around 205 nm and a negative band around 225 nm. The Pro-Gly sequence is known to be a strong promoter of β-turn formation. acs.org The CD spectrum of this compound would therefore be expected to show features indicative of such a turn, distinguishing it from a purely random coil conformation which typically displays a strong negative band around 200 nm. utexas.edu The stability of this conformation can be assessed by monitoring the CD spectrum as a function of temperature or solvent polarity. subr.edu

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~196 | ~218 |

| β-Turn | Varies depending on turn type, but distinct from helix and sheet | |

| Random Coil | ~212 | ~195 |

Vibrational Spectroscopy (e.g., IR, Raman, Raman Optical Activity) for Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR), Raman, and Raman Optical Activity (ROA), provides a "fingerprint" of a molecule's conformational state. fu-berlin.demdpi.com These techniques probe the vibrational modes of the peptide backbone and side chains, which are sensitive to the local geometry and hydrogen bonding environment. acs.org

The amide I band (primarily C=O stretching) in the IR spectrum, typically found between 1600 and 1700 cm⁻¹, is particularly sensitive to secondary structure. rsc.org For example, β-turns have characteristic frequencies within this region that can distinguish them from α-helices and β-sheets. explorationpub.com The amide II (N-H bending and C-N stretching) and amide III (complex mix of vibrations) bands also provide valuable conformational information. rsc.org

Raman spectroscopy offers complementary information to IR and is particularly useful for studying aqueous solutions. mdpi.com Raman Optical Activity (ROA), which measures the small difference in the intensity of Raman scattering for right- and left-circularly polarized light, is exceptionally sensitive to chirality and provides detailed information about the three-dimensional structure of peptides. researchgate.nettandfonline.com ROA is capable of distinguishing between different types of turn structures and can even provide information on the puckering of the proline ring. researchgate.netcore.ac.uk Studies on model dipeptides like Pro-Gly and Ala-Pro have demonstrated the power of ROA in analyzing their conformational landscapes in solution. tandfonline.comcore.ac.uk The combination of experimental ROA spectra with quantum chemical calculations allows for a detailed assignment of the observed vibrational bands to specific conformational features. acs.orgnih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Structural Sensitivity |

|---|---|---|---|

| Amide I (C=O stretch) | 1600 - 1700 | IR, Raman, ROA, VCD | Secondary structure (α-helix, β-sheet, β-turn), Hydrogen bonding |

| Amide II (N-H bend, C-N stretch) | 1480 - 1600 | IR, VCD | Hydrogen bonding, Conformation |

| Amide III | 1250 - 1350 | IR, Raman, ROA, VCD | Backbone conformation, Side chain orientation |

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides the most detailed and unambiguous three-dimensional structure of a molecule in the solid state, revealing precise atomic coordinates, bond lengths, bond angles, and torsion angles. researchgate.netacs.org For the tripeptide this compound, a crystal structure would definitively establish its conformation in the crystalline form, including the pucker of the proline ring, the planarity of the peptide bonds, and the intramolecular and intermolecular hydrogen bonding networks that stabilize the crystal lattice. nih.gov

Computational Studies and Molecular Modeling of H Ala Pro Gly Oh

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of peptides by providing detailed information about their electronic structure and energetics. nih.gov These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to explore the potential energy surface of peptides, revealing the energies of different conformations and the barriers between them. cuni.czresearchgate.net

Table 1: Representative QM-Calculated Properties of Peptide Building Blocks This table presents illustrative data from quantum mechanical studies on peptide components to demonstrate the types of information garnered from such calculations.

| Parameter | Value | Significance in H-Ala-Pro-Gly-OH | Reference |

|---|---|---|---|

| Glycine (B1666218) Dipeptide Conformational Energy | |||

| C7eq (Global Minimum) | 0.0 kcal/mol | Represents a stable, extended conformation for the glycine residue. | acs.org |

| C5 | +1.2 kcal/mol | An alternative low-energy conformation. | acs.org |

| Proline Puckering Energy Barrier | ~2-4 kcal/mol | The energy required to change the conformation of the proline ring, a key factor in the flexibility of this compound. | science.gov |

| Hydrogen Bond Energy (N-H···O) | -3 to -8 kcal/mol | Dictates the stability of secondary structures like β-turns, potentially involving the Gly residue. | nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and flexibility of peptides over time. mdpi.com By simulating the motion of atoms, MD provides insights into how peptides like this compound behave in different environments, such as in aqueous solution. escholarship.orgethz.ch These simulations reveal the range of shapes a peptide can adopt and the dynamics of transitioning between these conformations. nsf.gov

Table 2: Key Findings from MD Simulations of Related Peptides This table summarizes typical results from molecular dynamics studies on peptides containing alanine (B10760859), proline, and glycine, highlighting the dynamic properties that would be relevant to this compound.

| Finding | Peptide System | Implication for this compound | Reference |

|---|---|---|---|

| High PPII Propensity | Alanine-containing tripeptides (e.g., GAG) | The alanine residue in this compound likely favors an extended polyproline II conformation in water. | nih.gov |

| Enhanced Flexibility | Glycine-containing dipeptides | The glycine residue imparts significant flexibility, allowing the peptide to sample a wide conformational space. | ethz.ch |

| Restricted Conformational Space of Proline | Proline-containing peptides | The proline ring restricts backbone dihedral angles, influencing the formation of specific turn structures. | science.gov |

| Solvent-Dependent Folding | Gly-Pro and Pro-Gly dipeptides | The surrounding solvent can play a crucial role in stabilizing different conformations of the peptide. | rsc.org |

Density Functional Theory (DFT) Applications in Peptide-Surface Interactions

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the interaction between peptides and various surfaces, such as minerals or biomaterials. tesisenred.net These studies are crucial for understanding biocompatibility, bioadhesion, and the nucleation of minerals on organic templates. For a tripeptide like this compound, DFT can predict how it will bind to a surface like hydroxyapatite, the main mineral component of bone. psu.eduacs.org

Research on similar peptide sequences has shown that the nature of the amino acid side chains and the terminal groups of the peptide are critical for determining the strength and geometry of the interaction. acs.orgacs.org For instance, charged and polar groups, such as the terminal carboxyl and amine groups, are often the primary contributors to binding on polar surfaces. psu.eduacs.org DFT calculations can determine the adsorption energies and identify the specific atoms involved in the interaction, providing a detailed picture of the peptide-surface interface. psu.eduacs.orgresearchgate.net

Table 3: Adsorption Energies of Collagen-Model Peptides on Hydroxyapatite (HA) Surfaces This table presents data from DFT studies on the interaction of collagen-like peptides with hydroxyapatite, offering a model for how this compound might behave.

| Peptide | HA Surface | Adsorption Energy (in vacuo) | Key Interacting Groups | Reference |

|---|---|---|---|---|

| Hyp-Pro-Gly | (011̅0) | -5.92 eV | Terminal carboxyl and amine groups, side-chain hydroxyl group. | psu.eduacs.org |

| Hyp-Pro-Gly | (0001) | -3.76 eV | Terminal carboxyl and amine groups. | psu.eduacs.org |

| Pro-Lys-Gly | (011̅0) | -8.54 eV | Terminal groups and charged lysine (B10760008) side-chain. | acs.org |

In Silico Design of this compound Analogs and Derivatives

In silico design involves using computational methods to create new molecules with desired properties. For a peptide like this compound, this could involve designing analogs with enhanced stability, specific binding affinities, or other functional characteristics. mdpi.com This process often utilizes a combination of techniques, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the properties of newly designed peptides before they are synthesized. frontiersin.org

The design process might involve substituting one or more of the amino acids in the this compound sequence. For example, replacing alanine or glycine with other amino acids can modulate the peptide's flexibility or hydrophobicity. nih.gov Computational tools can predict how these changes will affect the peptide's structure and its interaction with a target molecule. frontiersin.orgnih.gov This rational design approach accelerates the discovery of new peptides with potential therapeutic or biotechnological applications.

Table 4: Examples of In Silico Peptide Design Strategies This table illustrates common computational approaches used to design peptide analogs, which could be applied to modify this compound.

| Design Goal | Computational Method | Example Modification | Predicted Outcome | Reference |

|---|---|---|---|---|

| Enhance DPP-IV Inhibition | QSAR, Factorial Design | Modify hydrophobicity of amino acids at each position. | Increased inhibitory potency. | frontiersin.orgnih.gov |

| Modulate Global Structure | Molecular Simulations | Substitute Pro or Ala with Gly. | Alter the hydrodynamic radius and conformational ensemble. | nih.gov |

| Improve Receptor Binding | Molecular Docking | Introduce non-standard amino acids (e.g., Aib). | Tighter binding to the target receptor. | mdpi.com |

Structure-Activity Relationship (SAR) Modeling for Peptide Motifs

Structure-Activity Relationship (SAR) modeling aims to understand how the chemical structure of a molecule relates to its biological activity. gardp.orgcollaborativedrug.com For peptide motifs like the Pro-Gly sequence found in this compound, SAR studies can identify the key structural features responsible for a particular function, such as binding to a receptor or inhibiting an enzyme. nih.govnih.gov

By synthesizing and testing a series of related peptides, researchers can build models that correlate structural properties (e.g., amino acid sequence, hydrophobicity, size) with biological activity. mdpi.commdpi.com For example, SAR studies on peptides containing a Pro-X-X-X-Asp-X motif have revealed that a proline at the N-terminus is crucial for activity as a platelet aggregation inhibitor. nih.gov These models are invaluable for guiding the design of more potent and selective peptide-based drugs. drugdesign.org

Table 5: SAR Findings for Proline-Containing Peptide Motifs This table highlights key structure-activity relationships discovered for peptide motifs containing proline, providing insights into the potential functional roles of the Pro-Gly sequence in this compound.

| Peptide Motif | Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Pro-X-X-X-Asp-X | Platelet Aggregation Inhibition | N-terminal proline is essential for activity. | nih.gov |

| Hyp/Pro-Gly | Antiplatelet Activity | Hydroxyproline (B1673980) (Hyp) is more important than Proline for improving activity. | nih.gov |

| Gly-Pro-Hyp-Gly-Ala-Gly | Antiarrhythmic Activity | Specific mutations can lead to promising activity profiles. | nih.gov |

Biochemical Interactions of H Ala Pro Gly Oh in in Vitro Systems

Peptide-Protein Interactions as Model Systems

The interaction between peptides and proteins is a cornerstone of many biological processes. In vitro models are employed to dissect the specificity and mechanisms of these interactions for peptides like H-Ala-Pro-Gly-OH.

Ligand Binding Studies (e.g., with integrins as model)

Integrins, a family of cell surface receptors, are crucial for cell adhesion and signaling. rsc.org Certain sequences within proteins, such as the Phe-Gly, Gly-Ala-Pro (FG-GAP) repeats, are recognized by integrins. researchgate.net The Gly-Ala-Pro sequence is notably conserved, being present in 8 of 8 integrin alpha-subunits studied in one analysis. nih.gov This suggests a potential role for peptides containing this motif in interacting with these receptors.

Research using in vitro models has explored the binding of peptides containing the Gly-Ala-Pro sequence to integrins. For instance, the peptide Gly-Ala-Pro-Leu has been shown to be a potent inhibitor of platelet adhesion to fibrinogen, a process mediated by the platelet integrin glycoprotein (B1211001) IIb/IIIa. nih.gov This inhibitory action suggests a direct interaction with the fibrinogen binding site on the integrin. nih.gov The Arg-Gly-Asp (RGD) sequence is another well-known integrin binding motif, and studies have shown that peptides containing RGD can inhibit cell attachment to extracellular matrix proteins like fibronectin and vitronectin. csic.esresearchgate.net The conformation and surrounding amino acids of the core binding motif can influence the specificity and affinity of the interaction with different integrin subtypes. researchgate.net While this compound itself has not been the direct subject of extensive integrin binding studies, the presence of the Ala-Pro-Gly core suggests a potential for such interactions, which can be explored using competitive binding assays and surface plasmon resonance.

| Peptide Sequence | Model System | Observed Interaction/Effect | Reference(s) |

| Gly-Ala-Pro-Leu | Platelet aggregation and adhesion assays | Potent inhibition of platelet adhesion to fibrinogen. | nih.gov |

| FG-GAP repeats | Integrin α-subunit sequence analysis | Weakly homologous repeats in the N-terminal half of integrin α-subunits, important for ligand binding. | researchgate.net |

| Arg-Gly-Asp (RGD) containing peptides | Cell attachment assays | Inhibition of cell attachment to fibronectin and vitronectin. | csic.esresearchgate.net |

Interactions with Extracellular Matrix Components as Model Systems

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Peptides derived from ECM proteins can themselves have biological activity. Collagen, a major ECM component, is characterized by a repeating Gly-X-Y tripeptide sequence, where X and Y are frequently proline and hydroxyproline (B1673980). acs.orgfrontiersin.org This repeating motif is crucial for the formation of the collagen triple helix. acs.org Synthetic peptides mimicking these sequences, such as (Pro-Pro-Gly)10, are used as models to study collagen structure and interactions. nih.gov

Elastin (B1584352) is another key ECM protein that contains repeating peptide sequences. The sequence Val-Gly-Val-Ala-Pro-Gly is a known repeating peptide in elastin and has been shown to be chemotactic for fibroblasts and monocytes in vitro. rsc.org This suggests that fragments of elastin, including those containing the Ala-Pro-Gly sequence, can act as signaling molecules that interact with cell surface receptors. The tripeptide Pro-Gly-Pro is an endogenous degradation product of collagen and can act as an agonist for the CXCR2 receptor. nih.gov These findings indicate that this compound, by virtue of its sequence similarity to components of major ECM proteins, could potentially interact with ECM-binding proteins or receptors.

| Peptide/Sequence | Source/Model | Observed Interaction/Effect | Reference(s) |

| Gly-X-Y repeats | Collagen | Fundamental repeating unit, essential for triple helix formation. | acs.orgfrontiersin.org |

| Val-Gly-Val-Ala-Pro-Gly | Elastin | Chemotactic for fibroblasts and monocytes. | rsc.org |

| (Pro-Pro-Gly)10 | Synthetic Collagen Model | Forms stable triple helices, used to study collagen self-assembly. | nih.gov |

| Pro-Gly-Pro | Collagen degradation product | Acts as a CXCR2 agonist. | nih.gov |

Modulation of Cellular Processes in Research Models (In Vitro Focus)

In vitro cell culture systems provide a valuable tool to investigate how peptides like this compound can directly influence cellular behaviors. These models allow for the controlled study of complex processes such as cell adhesion and intracellular signaling.

Cell Adhesion Modulation in Research Models

Cell adhesion is a fundamental process in tissue formation and maintenance, largely mediated by cell surface receptors interacting with the ECM. abdominalkey.com Peptides that mimic the binding sites of ECM proteins can modulate cell adhesion. For example, the elastin-derived peptide Val-Ala-Pro-Gly (VAPG) has been shown to specifically promote the adhesion and spreading of smooth muscle cells when immobilized on a hydrogel surface. uniprot.org This effect was found to be concentration-dependent, with higher ligand concentrations leading to increased cell spreading. uniprot.org Notably, fibroblasts, endothelial cells, and platelets did not adhere to the VAPG-modified surface, demonstrating the specificity of this interaction. uniprot.org

Similarly, peptides containing the RGD sequence are well-established modulators of cell adhesion, inhibiting the attachment of various cell types to fibronectin and other ECM proteins. researchgate.netnih.gov The ability of these short peptides to influence such a critical cellular process highlights the potential for this compound and related sequences to also modulate cell adhesion, likely through interactions with integrins or other cell surface receptors that recognize these motifs.

| Peptide | Cell Type(s) | In Vitro Observation | Reference(s) |

| Val-Ala-Pro-Gly (VAPG) | Smooth muscle cells, fibroblasts, endothelial cells, platelets | Promoted specific adhesion and spreading of smooth muscle cells; no adhesion of other cell types. | uniprot.org |

| Arg-Gly-Asp (RGD) containing peptides | Various | Inhibited cell attachment to fibronectin and vitronectin substrates. | researchgate.netnih.gov |

Investigating Cellular Signaling Pathways In Vitro using this compound or Related Peptides (e.g., JAK2/STAT5 Pathway as a Model)

Peptides can influence intracellular signaling cascades, leading to changes in gene expression and cellular function. A notable example is the effect of the dipeptide Pro-Gly on the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) pathway. In vitro studies using the human liver cancer cell line HepG2 have demonstrated that Pro-Gly promotes the expression and secretion of Insulin-like Growth Factor 1 (IGF-1). nih.govcabidigitallibrary.org This effect was shown to be mediated by the activation of the JAK2/STAT5 signaling pathway. nih.govcabidigitallibrary.org

The study found that Pro-Gly treatment increased the phosphorylation of both JAK2 and STAT5. frontiersin.org This activation was dependent on the peptide transporter 1 (PepT1), as knockdown of PepT1 abolished the Pro-Gly-induced activation of the JAK2/STAT5 pathway and the subsequent increase in IGF-1 expression. nih.govcabidigitallibrary.org Furthermore, inhibiting JAK2 with a specific inhibitor blocked the stimulatory effect of Pro-Gly on IGF-1 secretion. nih.gov While this research focused on the dipeptide Pro-Gly, it provides a strong model for how small peptides, potentially including this compound, can be transported into cells and modulate specific signaling pathways. The JAK-STAT pathway is a critical signaling cascade involved in numerous cellular processes, including growth and differentiation, making it a key area of investigation for the biological effects of small peptides. mdpi.com

| Peptide | Cell Line | Signaling Pathway | Observed Effect | Reference(s) |

| Pro-Gly | HepG2 | JAK2/STAT5 | Increased phosphorylation of JAK2 and STAT5, leading to increased IGF-1 expression and secretion. | frontiersin.orgnih.govcabidigitallibrary.orgnih.gov |

Influence on Intracellular pH Levels as a Research Model

The transport of small peptides into cells can be coupled to the movement of ions, which can in turn affect the intracellular pH (pHi). The primary transporter for di- and tripeptides in the intestine is the proton-coupled peptide transporter 1 (PepT1). nih.gov The uptake of peptides via PepT1 is driven by an inwardly directed proton gradient, meaning that the transport of a peptide into the cell is accompanied by the influx of a proton (H+). nih.gov

This co-transport of protons leads to intracellular acidification. nih.gov In vitro studies using intestinal epithelial cells have demonstrated that superfusion with the dipeptide glycylglycine (B550881) causes a decrease in pHi. nih.gov Similarly, the uptake of the dipeptide Gly-Pro has been shown to be dependent on a proton gradient. This phenomenon provides a research model to investigate the influence of peptides like this compound on cellular pHi. The change in pHi is a direct consequence of the transport mechanism for many small peptides. Maintaining pHi is crucial for numerous cellular functions, and its modulation by peptide transport highlights a fundamental biochemical interaction. nih.gov The regulation of pHi is a complex process involving various transporters, and peptide-induced acidification can trigger compensatory mechanisms to restore the normal pH balance. nih.gov

| Peptide/Condition | Cell/System Model | Effect on Intracellular pH (pHi) | Underlying Mechanism | Reference(s) |

| Glycylglycine | Guinea-pig ileum enterocytes | Decrease in pHi (acidification). | H+-coupled transport via PepT1. | nih.gov |

| Di-/Tripeptides (general) | Intestinal cell lines | Intracellular acidification. | Proton influx via Pept1. | nih.gov |

Chemoattractant Properties in Vitro (referencing VGVAPG as an example of a related peptide)

The tripeptide this compound is a molecule of interest in the study of cellular migration, largely due to its structural similarity to known chemoattractant peptides derived from the extracellular matrix (ECM). While direct experimental data on the chemoattractant properties of this compound is not extensively documented in publicly available research, its potential to influence cell migration can be inferred from the well-established activities of related peptides, particularly those containing the Pro-Gly (proline-glycine) sequence. The hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), a repeating sequence found in elastin, serves as a primary example of a potent chemoattractant peptide and provides a framework for understanding the potential bioactivity of smaller fragments like this compound. researchgate.netnih.govnih.govhongtide.comsmolecule.com

Elastin-derived peptides (EDPs), such as VGVAPG, are known to be chemotactic for a variety of cell types, including monocytes, fibroblasts, and certain tumor cells. researchgate.netnih.govnih.gov This process is crucial in physiological and pathological events such as wound healing, inflammation, and metastasis. The chemotactic activity of VGVAPG has been demonstrated to be substantial, in some cases comparable to well-known chemoattractants like platelet-derived growth factor (PDGF) for fibroblasts and formyl-methionyl-leucyl-phenylalanine (fMLP) for monocytes. nih.govnih.gov

Research has shown that VGVAPG exerts its chemoattractant effects at nanomolar concentrations, with an optimal activity observed around 10⁻⁸ M for both fibroblasts and monocytes. nih.govnih.gov This directed cell migration is a receptor-mediated process, highlighting the specificity of the interaction.

Table 1: Chemoattractant Properties of VGVAPG in In Vitro Systems

| Cell Type | Optimal Concentration for Chemotaxis | Reference |

|---|---|---|

| Fibroblasts | ~10⁻⁸ M | nih.govnih.gov |

| Monocytes | ~10⁻⁸ M | nih.govnih.gov |

| Neutrophils | Effective, but less potent than for monocytes | nih.gov |

| Tumor Cells (e.g., M27 Lewis lung carcinoma) | Maximal response at 5 nM | researchgate.net |

The presence of the Pro-Gly sequence within VGVAPG is significant, as this motif is also found in other bioactive peptides, notably those derived from collagen. The tripeptide Pro-Gly-Pro (PGP), for instance, is a well-characterized chemoattractant for neutrophils. mdpi.comsci-hub.seersnet.orgnih.gov PGP and its acetylated form (AcPGP) are generated during the breakdown of collagen and play a role in orchestrating inflammatory responses by recruiting neutrophils to sites of tissue damage. ersnet.orgnih.govphoenixbiotech.net The chemotactic activity of PGP, while present, is noted to be less potent than its acetylated counterpart. ersnet.org

Furthermore, studies on synthetic collagen-like polypeptides have revealed that repeating tripeptide units containing proline and glycine (B1666218), such as (Pro-Pro-Gly)₅ and (Pro-Hyp-Gly)₅, are potent chemoattractants for neutrophils, with maximal activity observed in the nanomolar range (5-10 nM). psu.eduoup.com This body of evidence strongly suggests that the Pro-Gly sequence is a key structural element for inducing chemotaxis in various cell types.

Table 2: Chemoattractant Properties of Pro-Gly Containing Peptides in In Vitro Systems

| Peptide | Cell Type | Observed Chemotactic Effect | Reference |

|---|---|---|---|

| Pro-Gly-Pro (PGP) | Neutrophils, Neurons, Glial Cells | Mild to moderate chemoattractant | mdpi.comsci-hub.seersnet.org |

| (Pro-Pro-Gly)₅ | Neutrophils | Maximal induction at 5-10 nM | psu.eduoup.com |

| (Pro-Hyp-Gly)₅ | Neutrophils | Maximal induction at 5-10 nM | psu.eduoup.com |

| Pro-Hyp | Fibroblasts, Neutrophils, Monocytes | Chemotactic activity demonstrated | researchmap.jp |

Given that this compound contains the critical Pro-Gly motif, it is plausible to hypothesize that it also possesses chemoattractant properties. The alanine (B10760859) residue at the N-terminus would influence its specific activity and receptor interaction. Based on the structure-activity relationships observed in related peptides, this compound would most likely act as a chemoattractant for cells involved in tissue remodeling and inflammation, such as fibroblasts, monocytes, and neutrophils. However, without direct experimental validation, the precise potency and cellular targets of this compound remain a subject for future investigation.

Enzymatic Substrate Specificity and Catalysis Involving H Ala Pro Gly Oh

Characterization as a Substrate for Peptidases

The susceptibility of H-Ala-Pro-Gly-OH to enzymatic cleavage is primarily determined by the specificities of different proteolytic enzymes. Its hydrolysis has been a subject of study for understanding enzyme-substrate interactions, particularly for peptidases that recognize proline-containing sequences.

Dipeptidyl Peptidases (e.g., DPP II, Xaa-Pro dipeptidases)

Dipeptidyl peptidases are a class of exopeptidases that cleave N-terminal dipeptides from polypeptide chains. nih.gov The presence of proline at the second (P1) position of this compound makes it a substrate for specific dipeptidyl peptidases.

Dipeptidyl Peptidase II (DPP II): Also known as dipeptidyl aminopeptidase (B13392206) II, DPP II (EC 3.4.14.2) is an enzyme that preferentially cleaves N-terminal Xaa-Pro or Xaa-Ala dipeptides from tripeptides and larger peptides, particularly at an acidic pH. nih.govfrontiersin.org Studies have shown that DPP II can hydrolyze substrates with a penultimate proline, and its activity is often assayed using synthetic substrates like Ala-Pro-pNA. nih.govnih.gov Human DPP II demonstrates high efficiency toward synthetic substrates that have a proline residue at the P1 position. nih.gov The enzyme is known to have an acidic pH optimum, around 5.5. nih.govnih.gov

Xaa-Pro Dipeptidases: This group of enzymes, also known as prolidases (EC 3.4.13.9), specifically hydrolyzes dipeptides with a C-terminal proline residue (Xaa-Pro). researchgate.netmdpi.comuniprot.orgplos.org While their primary substrates are dipeptides, the broader category of Xaa-Pro dipeptidyl-aminopeptidases (EC 3.4.14.5), like the one from Lactococcus lactis (PepX), can cleave the N-terminal dipeptide from longer peptides where proline is the penultimate residue. nih.govnih.gov These enzymes are crucial in collagen metabolism, as the breakdown of collagen yields dipeptides such as Ala-Pro and Gly-Pro. plos.org The specificity of these enzymes is directed at the Xaa-Pro bond. researchgate.netmdpi.comnih.gov

Other Proteolytic Enzymes and their Specificity

Beyond dipeptidyl peptidases, other enzymes exhibit specificity for peptide bonds involving proline, although their action on this compound may be less direct or efficient.

Prolyl Oligopeptidase (POP): This enzyme is an endopeptidase that cleaves peptides on the C-terminal side of proline residues. nih.gov However, it typically acts on peptides longer than this compound and is generally considered to cleave substrates that are up to 30 amino acids in length. expasy.org

Collagenases: These enzymes are capable of cleaving the internal peptide bonds of native collagen. nih.gov The characteristic repeating sequence in collagen is Pro-X-Gly-Pro, and collagenases cleave between a neutral amino acid and glycine (B1666218) within this sequence. nih.gov While this compound contains a Pro-Gly sequence, it is a tripeptide and not within the typical triple-helical structure of collagen that collagenases recognize. However, the tripeptide Gly-Pro-Ala is noted as a cleavage product of the collagenase substrate Z-GPGGPA. glpbio.com

Ginger Protease: Studies on ginger protease have shown its ability to recognize proline at the P2 position, leading to the production of tripeptides like Ala-Pro-Gly. mdpi.comresearchgate.net

Kinetic Analysis of Enzyme-Peptide Interactions (Km, Vmax)

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) provide quantitative measures of the affinity and catalytic efficiency of an enzyme for its substrate. While specific kinetic data for the hydrolysis of this compound is not extensively reported, data for analogous synthetic substrates used to assay relevant enzymes offer valuable insights.

For instance, studies on Dipeptidyl Peptidase II (DPP II) and X-prolyl-dipeptidyl peptidase have utilized chromogenic and fluorogenic substrates like Ala-Pro-pNA and Gly-Pro-MCA to determine kinetic constants. These analyses reveal the enzyme's affinity and turnover rate for substrates with the characteristic Xaa-Pro N-terminal sequence.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | Source |

| Porcine Seminal Plasma DPP II | Gly-Pro-MCA | 1330 | 2.9 | nih.gov |

| Porcine Seminal Plasma DPP II | Lys-Ala-MCA | 360 | 1.43 | nih.gov |

| Lactobacillus sakei X-PDP | Ala-Pro-pNA | 50 | - | nih.gov |

| Lactobacillus sakei X-PDP | Gly-Pro-pNA | 192 | - | nih.gov |

| Lactobacillus sakei X-PDP | Gly-Pro-AMC | 29 | - | nih.gov |

| Lactobacillus sakei X-PDP | Lys-Ala-AMC | 88 | - | nih.gov |

This table is interactive. Click on the headers to sort.

The data indicates that the nature of the amino acid at the N-terminus (Xaa) influences the kinetic parameters. For example, the X-prolyl-dipeptidyl peptidase from Lactobacillus sakei shows a higher affinity (lower Km) for Ala-Pro-pNA compared to Gly-Pro-pNA. nih.gov Similarly, porcine seminal plasma DPP II displays a higher affinity for Lys-Ala-MCA over Gly-Pro-MCA. nih.gov

Mechanistic Insights into Peptide Cleavage and Modification

The cleavage of the peptide bond in this compound by peptidases involves a catalytic mechanism specific to the enzyme class.

For serine peptidases like DPP II, the mechanism involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond between alanine (B10760859) and proline. This leads to the formation of a tetrahedral intermediate, which then collapses to release the C-terminal portion of the peptide (in this case, Gly-OH) and forms an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate releases the N-terminal dipeptide (H-Ala-Pro-OH) and regenerates the active enzyme.

For metallopeptidases, such as prolidases, the mechanism involves a binuclear metal center (often manganese) at the active site. plos.orgpnas.org A metal-bridged water molecule or hydroxide (B78521) ion is poised to act as the nucleophile, directly attacking the scissile peptide bond. pnas.org The metal ions help to polarize the carbonyl group of the peptide bond and stabilize the resulting negative charge on the tetrahedral intermediate.

Role of Proline and Glycine Residues in Enzyme Recognition and Catalysis

The specific amino acid residues of this compound are critical for its recognition and subsequent catalysis by enzymes.

Role of Proline: The proline residue at the P1 position is the primary determinant for substrate specificity for enzymes like DPP II and Xaa-Pro dipeptidases. nih.govfrontiersin.orgresearchgate.net The unique, rigid cyclic structure of proline restricts the conformational flexibility of the peptide backbone. quora.com This distinct conformation is specifically recognized by the active sites of these enzymes. The imide bond formed by proline's secondary amine is also a key feature. For many peptidases, the presence of proline at this position makes the peptide bond resistant to cleavage; however, for proline-specific peptidases, it is the key recognition element. plos.org The inability of the proline nitrogen to act as a hydrogen bond donor also influences its interaction within the enzyme's active site. researchgate.netquora.com

Role of Glycine: The glycine residue at the P1' position also contributes to substrate recognition and catalysis. Glycine is the smallest amino acid, lacking a side chain, which provides maximal conformational flexibility. researchgate.netresearchgate.net This flexibility can be crucial for the proper positioning of the substrate within the enzyme's active site. In the context of collagen-derived peptides, the Gly residue is a recurring and essential component of the Pro-X-Gly motif recognized by collagenases and other enzymes involved in collagen metabolism. nih.govcaldic.com The lack of a bulky side chain on glycine may prevent steric hindrance in the enzyme's binding pocket, facilitating efficient catalysis.

Compound Names Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | Alaninyl-prolyl-glycine |

| Ala-Pro-pNA | Alaninyl-proline-p-nitroanilide |

| Gly-Pro-MCA | Glycyl-proline-7-amido-4-methylcoumarin |

| Lys-Ala-MCA | Lysyl-alanine-7-amido-4-methylcoumarin |

| Gly-Pro-pNA | Glycyl-proline-p-nitroanilide |

| Gly-Pro-AMC | Glycyl-proline-7-amido-4-methylcoumarin |

| Lys-Ala-AMC | Lysyl-alanine-7-amido-4-methylcoumarin |

| Z-GPGGPA | Carbobenzoxy-glycyl-prolyl-glycyl-glycyl-prolyl-alanine |

| H-Ala-Pro-OH | Alaninyl-proline |

| Gly-OH | Glycine |

| Alanine | 2-Aminopropanoic acid |

| Proline | Pyrrolidine-2-carboxylic acid |

| Glycine | Aminoacetic acid |

Advanced Analytical Methodologies for H Ala Pro Gly Oh Research

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry stands as a cornerstone analytical tool for the structural elucidation and purity evaluation of peptides like H-Ala-Pro-Gly-OH. High-resolution mass spectrometry (HRMS), particularly using technologies like quadrupole time-of-flight (QTOF), provides highly accurate mass measurements of the intact peptide. This allows for the confirmation of its elemental composition and verification of its molecular weight (C10H17N3O4, MW: 243.26 g/mol ).

In practice, the purity of a synthetic peptide sample such as this compound can be assessed by direct infusion MS analysis. For instance, analysis of a related tripeptide, Ala-Hyp-Gly, using QTOF-MS clearly shows the dominant peak of the target peptide at its expected mass-to-charge ratio (m/z), with minimal signals from impurities. acs.org The presence of unexpected peaks could indicate contaminants, byproducts from synthesis, or degradation products. For example, the heat treatment of an Ala-Hyp-Gly solution resulted in the appearance of a new major peak corresponding to the cyclic dipeptide cyclo(Ala-Hyp), demonstrating the utility of MS in identifying chemical transformations and assessing sample purity over time or under stress conditions. acs.orgacs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of this compound. In an MS/MS experiment, the protonated molecule ([M+H]+) is isolated and subjected to fragmentation through methods like collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the peptide's sequence.

The fragmentation of peptides in CID primarily occurs at the peptide bonds, leading to the formation of b- and y-type ions. researchgate.net For this compound, the following fragmentation patterns are expected:

b-ions contain the N-terminus. Cleavage after Alanine (B10760859) would produce the b1 ion, and after Proline, the b2 ion.

y-ions contain the C-terminus. Cleavage after Alanine would produce the y2 ion, and after Proline, the y1 ion.

The presence of a proline residue significantly influences the fragmentation pathway. Cleavage of the peptide bond N-terminal to a proline residue is often enhanced. iyte.edu.tr This "proline effect" would be expected to produce a particularly abundant y2-ion (H-Pro-Gly-OH) in the MS/MS spectrum of this compound. mdpi.com The analysis of fragmentation patterns can be complex, but established rules and the unique behavior of certain residues, like proline, allow for confident sequence verification. researchgate.netiyte.edu.tr The use of different fragmentation methods, such as electron-capture dissociation (ECD), can provide complementary information by generating different ion series (c and z ions), further solidifying the structural assignment. mdpi.com

Table 1: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺ = 244.12)

| Ion Type | Sequence | Calculated m/z | Ion Type | Sequence | Calculated m/z |

|---|---|---|---|---|---|

| b₁ | Ala | 72.04 | y₁ | Gly-OH | 76.04 |

| b₂ | Ala-Pro | 169.10 | y₂ | Pro-Gly-OH | 173.09 |

LC-MS/MS for Quantification and Identification of Peptide Products

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound and its related products in complex mixtures. This method leverages the separation power of LC with the high selectivity and sensitivity of MS/MS detection.

For quantitative studies, a triple quadrupole mass spectrometer is often operated in multiple reaction monitoring (MRM) mode. acs.org In this mode, the instrument is set to detect a specific precursor-to-product ion transition. For this compound, the precursor ion would be its protonated molecule (m/z 244.1), and the product ion would be one of its characteristic fragments (e.g., the y2-ion at m/z 173.1). This high specificity minimizes interference from matrix components, enabling accurate quantification even at low concentrations. acs.org

This approach has been successfully used to monitor the degradation of tripeptides under various conditions, such as heating. For example, researchers used LC-MS to quantify the decrease of X-Hyp-Gly tripeptides and the concomitant formation of glycine (B1666218) and cyclic dipeptides. acs.orgresearchgate.net To ensure accuracy in complex biological samples like blood plasma, stable isotope-labeled internal standards are often employed to correct for matrix effects and variations in instrument response. acs.org

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for both the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating them based on their hydrophobicity.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. By running a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. This allows for the separation of this compound from synthesis precursors, truncated sequences, or other impurities. The purity of the peptide is determined by integrating the area of its corresponding peak as a percentage of the total peak area in the chromatogram.

The following table outlines typical HPLC conditions that can be adapted for the analysis of this compound, based on methods used for similar short peptides. researchgate.net

Table 2: Example HPLC Parameters for Tripeptide Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 0.4 - 1.0 mL/min |

| Gradient | Linear gradient from 0-50% Mobile Phase B over 20-30 minutes |

| Detection | UV Absorbance at 214/220 nm |

Derivatization Techniques for Enhanced Detection and Analysis

For small, polar peptides like this compound that may exhibit poor retention in reversed-phase chromatography or low ionization efficiency in mass spectrometry, derivatization can significantly enhance analytical performance. Derivatization involves chemically modifying the peptide to attach a group (tag) with desirable properties.

One common strategy is to label the N-terminal amine or other functional groups. Dansyl chloride, for example, reacts with the primary amine of the N-terminal alanine in this compound. nih.govacs.org This derivatization serves two purposes: it introduces a chromophore, enhancing UV detection, and it increases the hydrophobicity of the peptide, improving its retention in RP-HPLC. researchgate.net

For mass spectrometry, derivatization can be used to introduce a permanently charged group or a tag that improves ionization efficiency. A novel method involves using 2,4,6-triphenylpyrylium (B3243816) salts to add a fixed positive charge to the N-terminus of peptides. shimadzu-webapp.eu This "ionization enhancer" tag dramatically improves sensitivity in ESI-MS, allowing for detection at the attomole level in MRM mode. shimadzu-webapp.eu Another technique, dimethyl labeling, involves the reductive amination of the N-terminal amine, which can help simplify MS/MS spectra by promoting the formation of specific fragment ions for easier sequence interpretation. researchgate.net

Capillary Electrophoresis and Other Separation Sciences

Capillary electrophoresis (CE) offers an alternative and powerful separation mechanism based on the electrophoretic mobility of analytes in an electric field. This technique provides extremely high separation efficiency and is particularly well-suited for charged, polar molecules like peptides.

In CE, this compound would migrate according to its charge-to-size ratio at a given pH. The mobility of tripeptides is a function of pH and the ionic strength of the background electrolyte, as these factors determine the net charge of the peptide. nih.gov CE can effectively separate peptides with very similar structures, including isomers. For instance, CE coupled with MS/MS (CE-MS/MS) has been used to separate and identify degradation products of peptides, such as diastereomers formed through enantiomerization or isomers resulting from aspartic acid rearrangement. nih.gov

Furthermore, chiral selectors, such as cyclodextrins, can be added to the background electrolyte in CE to achieve the separation of peptide enantiomers (e.g., L-Ala-L-Pro-Gly-OH from its D-amino acid-containing counterparts). capes.gov.br This capability is crucial in pharmaceutical and biological research where stereochemistry is critical. The high resolving power of CE makes it a valuable tool for detailed purity analysis and stability studies of this compound. researchgate.netprotocols.io

Applications of H Ala Pro Gly Oh in Fundamental Biomedical and Biomaterial Research

Model System for Peptide Structure-Function Studies

The sequence Ala-Pro-Gly and its close analogs are frequently employed as model systems to investigate the fundamental principles of peptide and protein structure. The presence of a proline residue significantly influences the peptide backbone's conformation, making the Pro-Gly motif a common feature in specific secondary structures like β-turns.

Researchers utilize peptides containing this sequence to explore conformational dynamics. For instance, studies on the model tetrapeptide NH₃⁺-D-Ala-L-Pro-Gly-D-Ala-CO₂⁻ have revealed that the Pro-Gly sequence has an intrinsic propensity to form β-hairpin loops in an aqueous environment. nih.govacs.org This tendency is crucial for protein folding and stability. Conformational investigations of polypeptides with the repeating sequence of L-alanyl-L-prolylglycine have provided insights relevant to the structure of collagen. ebi.ac.uk Advanced analytical techniques, such as high-resolution solid-state Nuclear Magnetic Resonance (NMR), have been used to determine the precise three-dimensional structure of alanyl-prolyl-glycine, offering detailed structural constraints. ebi.ac.uk These fundamental studies are essential for understanding how primary amino acid sequences dictate the higher-order structures and, consequently, the functions of proteins.

| Model Peptide System | Key Research Focus | Primary Findings | References |

| H-Ala-Pro-Gly-OH | De novo high-resolution structure determination | Solid-state NMR techniques provided precise structural constraints, yielding a high-quality structure. | ebi.ac.uk |

| NH₃⁺-D-Ala-L-Pro-Gly-D-Ala-CO₂⁻ | Conformational flexibility of the Pro-Gly motif | The Pro-Gly sequence intrinsically favors the formation of β-hairpin turns in aqueous solutions, a key element in protein folding. | nih.govacs.org |

| Cyclo(Ala-Pro-Gly-Ala-Pro-Gly) | Conformational analysis of cyclic peptides | The minimum energy conformation is stabilized by an antiparallel β-type structure with two intramolecular hydrogen bonds. | researchgate.net |

| (L-Ala-L-Pro-Gly)n | Conformational properties of collagen-like polypeptides | Synthesis and conformational studies provided insights into the helical structures characteristic of collagen. | ebi.ac.uk |

Integration into Biomaterial Design and Engineering

The Ala-Pro-Gly motif is a component of structural proteins found in the extracellular matrix (ECM), making it a sequence of interest for the design and engineering of novel biomaterials. These materials aim to mimic the natural cellular environment to support tissue regeneration and repair.

Tissue engineering scaffolds are three-dimensional structures that provide mechanical support and biological cues to guide cell growth and tissue formation, effectively mimicking the native ECM. mdpi.com While short peptide sequences like Arg-Gly-Asp (RGD) are widely used to enhance cell adhesion to synthetic polymer scaffolds, structural motifs derived from proteins like collagen and elastin (B1584352) are also crucial. nih.gov

The Ala-Pro-Gly sequence is integral to collagen-like structures. Collagen, the most abundant protein in the ECM, is characterized by a repeating Gly-X-Y triplet, where X and Y are often proline and hydroxyproline (B1673980). jci.orgnih.gov Synthetic polypeptides with the repeating sequence L-alanyl-L-prolylglycine are used as models to replicate the triple-helix structure of collagen. ebi.ac.uk By incorporating such motifs, researchers can design scaffolds that not only provide physical support but also present specific topographical and biochemical signals that promote cell adhesion, proliferation, and differentiation, which are essential for regenerating tissues like bone and cartilage. nih.govmdpi.com

The ability of a biomaterial to mimic the natural ECM is critical for its success. The ECM is a complex network of proteins and polysaccharides, with collagen and elastin being major structural components. The Ala-Pro-Gly sequence is found within these key proteins, allowing it to be used in biomaterials that replicate ECM functions.

Collagen Mimicry: The repeating sequence of L-alanyl-L-prolylglycine in synthetic polypeptides provides a simplified model for the complex triple-helix structure of collagen. ebi.ac.uk Biomaterials incorporating this motif can mimic the mechanical strength and cell-interactive properties of natural collagen fibers. jci.orgmdpi.com

Elastin Mimicry: Elastin, which provides elasticity to tissues, contains repeating hydrophobic sequences. Notably, the chemotactic and cell-adhesion-promoting peptide Val-Ala-Pro-Gly (VAPG) is derived from elastin. ecmtherapeutics.com This sequence has been shown to support smooth muscle cell adhesion through non-integrin pathways. ecmtherapeutics.comairccse.com Another elastin-derived peptide, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), is also known to be chemotactic for fibroblasts and monocytes. nih.govuva.es Incorporating these Ala-Pro-Gly-containing motifs into biomaterials like hydrogels allows for the creation of elastic scaffolds that can actively recruit relevant cells for tissue repair.

| ECM Protein | Relevant Peptide Motif | Function in Biomaterial Mimicry | References |